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Compound of Interest

Compound Name:
4-(1-Bromoethyl)-6-chloro-5-

fluoropyrimidine

Cat. No.: B066629 Get Quote

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine, identified by its CAS number 188416-28-6, is

a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and

pharmaceutical development. Pyrimidine derivatives are fundamental components of life,

forming the basis of nucleobases in DNA and RNA, and their synthetic analogues have a long

and successful history as therapeutic agents.[1][2][3] The strategic incorporation of fluorine into

these scaffolds often enhances metabolic stability, binding affinity, and bioavailability, making

fluorinated pyrimidines a cornerstone of modern drug design.[4][5][6]

This compound, possessing three distinct and reactive sites—a bromoethyl group, a chloro

substituent, and a fluoro-activated pyrimidine core—serves as a versatile intermediate. Its most

notable application is as a key building block in the synthesis of Voriconazole, a broad-

spectrum triazole antifungal agent.[7][8][9] This guide provides a comprehensive technical

overview for researchers and drug development professionals, detailing the compound's

properties, synthesis, chemical reactivity, and established protocols for its use.

Physicochemical and Spectroscopic Data
A precise understanding of a compound's physical and chemical properties is paramount for its

effective use in synthesis and research. The key data for 4-(1-Bromoethyl)-6-chloro-5-
fluoropyrimidine are summarized below.
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Property Value Source(s)

CAS Number 188416-28-6 [10][11]

Molecular Formula C₆H₅BrClFN₂ [10][12]

Molecular Weight 239.47 g/mol [10][13]

Canonical SMILES CC(C1=C(C(=NC=N1)Cl)F)Br [10]

InChI Key
AAESVRBYUDTWKH-

UHFFFAOYSA-N
[10]

Boiling Point 257.8±35.0 °C (Predicted) [14][15]

Density 1.725±0.06 g/cm³ (Predicted) [15]

XLogP3 2.3 [10][13]

Appearance Light yellow oil [16]

Storage
2-8°C, in a dry, cool, well-

ventilated place
[14][17]

Synthesis Pathway and Rationale
The synthesis of 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is a multi-step process

designed for efficiency and scalability. One documented method starts from readily available

materials and proceeds through key intermediates, demonstrating a logical application of

modern synthetic chemistry.[7]

The process begins with the acylation of ethyl 2-fluoroacetate with propionyl chloride to form an

essential β-keto ester intermediate. This intermediate undergoes a cyclization reaction with

formamidine acetate to construct the core pyrimidine ring. Subsequent chlorination, typically

with a strong chlorinating agent like phosphorus oxychloride (POCl₃), converts the hydroxyl

group into a more reactive chloro group. The final step is a selective radical bromination of the

ethyl side chain, initiated by a radical initiator like AIBN in the presence of N-Bromosuccinimide

(NBS), to yield the target molecule.[7][16]

The choice of reagents is critical:
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Base in Acylation/Cyclization: A non-nucleophilic base is used to deprotonate the starting

materials without competing in the reaction.

Chlorinating Agent: POCl₃ is a powerful and cost-effective reagent for converting

pyrimidones to chloropyrimidines.

Bromination: The use of NBS and a radical initiator like AIBN allows for selective bromination

at the benzylic-like position of the ethyl group, leaving the aromatic pyrimidine ring

untouched.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://wap.guidechem.com/question/how-to-synthesize-6-1-brometyl-id153892.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

Ethyl 2-fluoroacetate +
Propionyl Chloride

Intermediate:
2-Fluoro Propionylacetic Acid Ethyl Ester

 Acylation 

Cyclization Product:
6-ethyl-5-fluoro-4-hydroxypyrimidine

 Cyclization with
Formamidine Acetate 

Chlorinated Product:
4-Chloro-6-ethyl-5-fluoropyrimidine

 Chlorination (e.g., POCl₃) 

Final Product:
4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

 Radical Bromination
(NBS, Initiator) 

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights
The synthetic utility of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine stems from its three

distinct reactive handles, which can be addressed with high selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b066629?utm_src=pdf-body-img
https://www.benchchem.com/product/b066629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 1-Bromoethyl Group: This is the most reactive site for nucleophilic substitution (Sₙ2 or

Sₙ1 type reactions). The bromine atom is an excellent leaving group, and the adjacent

pyrimidine ring stabilizes the transition state. This site is crucial for coupling with

nucleophiles, such as the triazole ring in the synthesis of Voriconazole.[18]

The 6-Chloro Group: The chlorine atom attached to the pyrimidine ring is susceptible to

nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the electron-

withdrawing nitrogen atoms and the fluorine atom within the ring. This allows for the

introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the C6 position,

enabling the creation of diverse molecular libraries.

The 5-Fluoro Group: While the C-F bond is generally strong, the fluorine atom significantly

influences the electronic properties of the pyrimidine ring. Its strong electron-withdrawing

nature acidifies the ring protons and activates the C6-chloro position towards nucleophilic

attack.[6][19] In drug molecules, the fluorine atom often enhances binding to target proteins

and blocks metabolic oxidation.[6]

Potential Transformations

4-(1-Bromoethyl)-6-chloro-
5-fluoropyrimidine

Product of
Sₙ2 Substitution

 Nucleophile (e.g., R-NH₂) 
at Bromoethyl site

Product of
SₙAr Substitution

 Strong Nucleophile 
(e.g., R-S⁻) at Chloro site

Vinylpyrimidine
(via Elimination)

 Base-induced
HBr Elimination

Click to download full resolution via product page

Caption: Reactivity map illustrating key transformation pathways.

Application in Drug Discovery: The Voriconazole
Intermediate
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The primary and most well-documented application of this compound is its role as a critical

intermediate in the production of Voriconazole, a second-generation triazole antifungal

medication.[7][16] Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme

14α-sterol demethylase, which disrupts the synthesis of ergosterol, a vital component of the

fungal cell membrane.

In the synthesis of Voriconazole, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is coupled

with a protected (1R,2R)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol derivative.

The reaction proceeds via nucleophilic substitution, where a nitrogen atom of the triazole ring

displaces the bromine atom on the pyrimidine intermediate. This step effectively joins the two

key fragments of the final drug molecule.

4-(1-Bromoethyl)-6-chloro-
5-fluoropyrimidine

Reactive Bromoethyl Site

Voriconazole Core Structure

Coupling Reaction

Triazole Derivative

Nucleophilic Nitrogen

Click to download full resolution via product page

Caption: Role as a key intermediate in the synthesis of Voriconazole.

Beyond Voriconazole, its structural motifs are valuable in constructing complex heterocyclic

systems for other bioactive molecules, including kinase inhibitors and antiviral agents.[14]

Experimental Protocols & Safe Handling
Safety and Handling
As a reactive chemical intermediate, 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine must be

handled with appropriate precautions.

GHS Hazard Classification: The compound is classified as causing skin irritation (H315),

serious eye irritation (H319), and may cause respiratory irritation (H335).[13][17]
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Precautions for Safe Handling:

Work in a well-ventilated area, preferably within a chemical fume hood.[17]

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves,

safety glasses with side shields or goggles, and a lab coat.[20][21]

Avoid formation of dust and aerosols.[20]

Wash hands thoroughly after handling.[17]

Conditions for Safe Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

Recommended storage temperature is between 2-8°C.[14]

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid

chlorides.[21]

Accidental Release Measures:

Evacuate personnel to a safe area. Ensure adequate ventilation.

Collect spillage using non-sparking tools and place it in a suitable, closed container for

disposal. Avoid creating dust.[17][21]

Protocol: Representative Nucleophilic Substitution
This protocol describes a general procedure for the Sₙ2 reaction at the bromoethyl position,

analogous to the key step in Voriconazole synthesis.

Objective: To couple 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine with a generic amine

nucleophile (R-NH₂).

Materials:

4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine (1.0 eq)

Amine Nucleophile (R-NH₂) (1.1 eq)
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A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup

(Nitrogen or Argon).

Procedure:

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser under an inert atmosphere.

Reagent Addition: To the flask, add 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine and the

chosen anhydrous solvent. Begin stirring to dissolve.

Nucleophile & Base: Add the amine nucleophile (R-NH₂) to the solution, followed by the

dropwise addition of the non-nucleophilic base (DIPEA).

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and

monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

Workup: Once the reaction is complete (typically after several hours), cool the mixture to

room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water

and brine to remove the solvent and salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure.

Isolation: Purify the resulting crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

desired coupled product.

Characterization: Confirm the structure and purity of the final product using analytical

techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion
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4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine is more than a mere chemical intermediate; it

is a testament to the power of strategic molecular design. The precise arrangement of its

chloro, fluoro, and bromoethyl functionalities provides a platform for complex molecular

construction, most notably enabling the efficient synthesis of the vital antifungal drug

Voriconazole. For drug discovery professionals, a thorough understanding of its properties,

synthesis, and reactivity is essential for leveraging its potential in the development of new and

improved therapeutics. Its continued availability and well-characterized nature ensure its place

as a valuable tool in the medicinal chemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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